molecular formula C6H7NO4 B3350114 methyl 2,5-dioxopyrrolidine-1-carboxylate CAS No. 25543-13-9

methyl 2,5-dioxopyrrolidine-1-carboxylate

Cat. No.: B3350114
CAS No.: 25543-13-9
M. Wt: 157.12 g/mol
InChI Key: SJOCLUMLTHBOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dioxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C6H7NO4 It is a derivative of pyrrolidine, featuring a pyrrolidine ring with two keto groups at positions 2 and 5, and a methyl ester group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dioxopyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-2,5-dione with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of pyrrolidine-2,5-dione reacts with methanol to form the methyl ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dioxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include diols and other reduced derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2,5-dioxopyrrolidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl 2,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or substrate for enzymes involved in metabolic pathways. The compound’s keto groups and ester functionality allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Methyl 2,5-dioxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: Lacks the ester group, making it less reactive in esterification reactions.

    N-Methylpyrrolidine-2,5-dione: Features a methyl group on the nitrogen, altering its reactivity and biological activity.

    2,5-Dioxopyrrolidine-1-yl acrylate: Contains an acrylate group, making it useful in polymer chemistry and as a cross-linking agent.

The uniqueness of this compound lies in its combination of keto and ester functionalities, which confer distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

methyl 2,5-dioxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOCLUMLTHBOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486277
Record name 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25543-13-9
Record name 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 19.8 g (200 mmole) of succinimide and 22 ml (200 mmole) of N-methylmorpholine in 350 ml THF at -5° was added 15.5 ml (200 mmole) methylchloroformate over 20 minutes. After stirring for two hours at 25°, the solvent was removed under reduced pressure and the residue was taken up in EtOAc. The suspension was filtered, and washed with saturated NaCl, saturated NaHCO3, and saturated NaCl. After drying, the solution was concentrated under reduced pressure and Et2O was added, giving the product as a crystalline solid, 10.0 g. The structure was confirmed by NMR and mass spectroscopy.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Repeating the aforedescribed procedure in the absence of benzene solvent for the sodium succinimide-methylchloroformate reaction yields similar results.
Name
sodium succinimide methylchloroformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 2
methyl 2,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 4
methyl 2,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2,5-dioxopyrrolidine-1-carboxylate
Reactant of Route 6
methyl 2,5-dioxopyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.